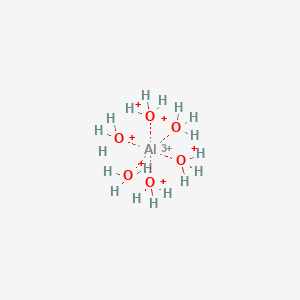

Aluminum;hexaoxidanium

Description

Properties

Molecular Formula |

AlH18O6+9 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

aluminum;hexaoxidanium |

InChI |

InChI=1S/Al.6H2O/h;6*1H2/q+3;;;;;;/p+6 |

InChI Key |

YPUVTLQZHBUGSK-UHFFFAOYSA-T |

Canonical SMILES |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Al+3] |

Origin of Product |

United States |

Significance of Aluminium Iii in Aqueous Systems

Aluminium is the third most abundant element in the Earth's crust and its trivalent ion, Al³⁺, plays a significant role in various aqueous environments. researchgate.net In acidic aqueous solutions (pH ≤ 5), the predominant species is the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. nih.gov The chemistry of this ion is central to processes such as the formation of aluminium-based minerals, the mobility of aluminium in soils and natural waters, and its potential impact on aquatic life. nih.gov

The hydrolytic behavior of [Al(H₂O)₆]³⁺ is a key aspect of its significance. As the pH of a solution increases, the coordinated water molecules can deprotonate, leading to the formation of various monomeric and polynuclear hydroxo and oxo-bridged species. nih.govnih.gov This cascade of hydrolysis and polymerization is fundamental to the formation of aluminium hydroxides, which are used in water treatment as flocculants. nih.govopen.edu Furthermore, the interactions of the hexaaquaaluminium(III) ion and its hydrolysis products with other dissolved species, such as sulfates and fluorides, are crucial in controlling aluminium's speciation and bioavailability. capes.gov.brusgs.gov

Historical Context of Hexaaquaaluminium Iii Ion Discovery and Initial Characterization

The understanding of metal ion hydration evolved over many decades. While early chemists were aware that metal salts dissolved in water, the concept of a discrete, coordinated aqua ion like [Al(H₂O)₆]³⁺ developed with advancements in coordination chemistry and spectroscopic techniques. The confirmation of the octahedral geometry and the presence of six water molecules in the primary coordination sphere of the aqueous Al³⁺ ion came from techniques like Raman and infrared spectroscopy. researchgate.netcapes.gov.brrsc.org These methods allowed for the identification of vibrational modes corresponding to the Al-O bonds within the complex. researchgate.netcapes.gov.brrsc.org

Early studies focused on the acidic nature of solutions containing aluminium salts, which pointed towards the interaction between the aluminium ion and water molecules. libretexts.orglibretexts.org The development of potentiometric titrations and later, more sophisticated techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provided further evidence for the structure and reactivity of the hexaaquaaluminium(III) ion. nih.gov These foundational studies laid the groundwork for the detailed mechanistic and kinetic investigations that followed.

Fundamental Coordination Aspects of Aluminium Iii with Water Ligands

The formation of the hexaaquaaluminium(III) ion is a classic example of coordination chemistry. The central aluminium(III) ion, with its high positive charge and small ionic radius (0.675 Å for coordination number VI), acts as a Lewis acid. nih.govchemguide.co.uk It accepts lone pairs of electrons from the oxygen atoms of six water molecules, which act as Lewis bases. chemguide.co.uklibretexts.org

The Al-O bonds in the hexaaquaaluminium(III) ion are strong, leading to a stable complex. researchgate.netrsc.org The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds and making the complex acidic. libretexts.orgstudymind.co.uk This acidity is a defining characteristic of the hexaaquaaluminium(III) ion, with a pKa of approximately 5.0, making it a weak acid comparable to acetic acid. libretexts.orgwikipedia.org

Table 1: Spectroscopic Data for the Hexaaquaaluminium(III) Ion

| Vibrational Mode | Assignment (O_h symmetry) | Raman (cm⁻¹) | Infrared (cm⁻¹) |

| ν₁ | a₁g (stretching) | 525 (polarized) | - |

| ν₂ | e_g (stretching) | 438 (depolarized) | - |

| ν₅ | f₂g (bending) | 332 (depolarized) | - |

| ν₃ | f₁u (stretching) | - | 598 |

Data sourced from Raman and IR spectroscopic studies. researchgate.netcapes.gov.brrsc.org

Overview of Research Trajectories on Al H₂o ₆ ³⁺

Octahedral Coordination Geometry

The coordination number of the hexaaquaaluminium(III) ion is six, resulting in an octahedral geometry. docsity.comresearchgate.net This arrangement involves the central aluminium ion and the six oxygen atoms from the water ligands positioned at the vertices of an octahedron.

Idealized Octahedral Symmetry (Oₕ)

In an idealized state, the [Al(H₂O)₆]³⁺ complex possesses a highly symmetric octahedral (Oₕ) geometry. nih.govacs.org This high symmetry is characterized by several symmetry elements, including multiple rotation axes (C₂, C₃, C₄), mirror planes (σₕ, σd), and a center of inversion (i). wikipedia.orghuntresearchgroup.org.uk The Oₕ point group represents one of the highest possible symmetries for a molecule and implies that all Al-O bond lengths and O-Al-O bond angles are identical, creating a perfect octahedron. wikipedia.orglibretexts.org Theoretical calculations have proposed that the global minimum energy structure of the ion corresponds to Tₕ symmetry, a subgroup of Oₕ. researchgate.netrsc.org

Distortions from Ideal Symmetry in Solution and Solid State

While the idealized Oₕ symmetry provides a fundamental model, in both solution and the solid state, the [Al(H₂O)₆]³⁺ ion exhibits distortions from this perfect geometry. researchgate.netnih.gov These distortions can arise from several factors, including:

Jahn-Teller-like distortions: Although the Al³⁺ ion has a d⁰ electron configuration and is not susceptible to the standard Jahn-Teller effect, interactions with the solvent and counter-ions can induce geometric distortions.

Crystal packing forces: In the solid state, the arrangement of ions in the crystal lattice can cause the octahedron to be slightly compressed or elongated. This is evident in the crystal structure of compounds like hexaaquaaluminium(III) bromate (B103136) trihydrate, where the Al-O₆ octahedron is described as slightly distorted. nih.gov

Solvent effects: In aqueous solution, the dynamic interactions with water molecules in the second hydration shell and beyond can lead to transient distortions. acs.orgacs.org The orientation of the water ligands in the first coordination shell can be influenced by these outer-sphere interactions. nih.gov

Studies on hexaaquaaluminium methanesulfonate (B1217627) show a dispersion of O-Al-O angles ranging from 86.71° to 92.26°, indicating a deviation from the ideal 90° angle of a perfect octahedron. researchgate.netnih.gov

Aluminium-Oxygen Bond Lengths within the Primary Hydration Shell

The bond length between the central aluminium ion and the oxygen atoms of the coordinated water molecules is a key parameter of the primary hydration shell. X-ray diffraction and computational studies have provided precise measurements of these bond lengths.

In the solid state, the Al-O bond lengths can vary slightly within the same crystal structure due to the local environment. For instance, in hexaaquaaluminium(III) tris(methanesulfonate), the Al-O distances are in the range of 1.851 Å to 1.895 Å. researchgate.netnih.gov In hexaaquaaluminium(III) bromate trihydrate, the average Al-O distance is 1.872 Å, which becomes 1.880 Å after correction for rigid-body motion. nih.gov Theoretical studies on aqueous clusters have found Al-O bond lengths ranging from 1.89 Å to 1.94 Å. acs.org An average Al-O equilibrium bond length of 1.90 Å has also been proposed based on experimental and computational work. researchgate.net

| Compound | Al-O Bond Length Range (Å) | Average Al-O Bond Length (Å) | Method |

| Hexaaquaaluminium(III) tris(methanesulfonate) | 1.851–1.895 | - | X-ray Diffraction |

| Hexaaquaaluminium(III) bromate trihydrate | - | 1.872 (uncorrected) | X-ray Diffraction |

| Hexaaquaaluminium(III) bromate trihydrate | - | 1.880 (corrected) | X-ray Diffraction |

| Aqueous Al(H₂O)₆³⁺ Cluster | 1.89–1.94 | - | Theoretical Calculation |

| Aqueous Al(H₂O)₆³⁺ | - | 1.90 | Experimental/Computed |

Outer-Sphere Hydration and Solvent Shell Interactions

Hydrogen Bonding Networks with Bulk Water

The water molecules of the primary hydration shell are highly polarized by the trivalent aluminium ion. This strong polarization enhances their ability to act as hydrogen bond donors to water molecules in the second hydration shell and the bulk solvent. rsc.orgresearchgate.net These hydrogen bonds are considered medium to strong. nih.govresearchgate.netiucr.org Computational studies suggest that the second hydration shell of the Al(III) ion consists of 12 water molecules. researchgate.net The formation of these extensive hydrogen-bonding networks is a key feature of the ion's interaction with water. researchgate.netd-nb.info The addition of a second solvation shell in computational models leads to further splitting in calculated XANES spectra, indicating the significant influence of this outer sphere. nih.govacs.org

Influence of Counter-Ions on Outer-Sphere Structure

The nature of the counter-ions present in the solution significantly influences the structure of the outer hydration spheres and the hydrogen-bonding network. researchgate.net

In solutions containing chloride, nitrate (B79036), and perchlorate (B79767), the hexaaquaaluminium(III) ion remains thermodynamically stable, and no inner-sphere complexes (where the anion displaces a water molecule) are detected spectroscopically. rsc.orgresearchgate.netcapes.gov.br

In contrast, sulfate ions can form stable inner-sphere complexes with the aluminium ion, particularly at higher temperatures. rsc.orgresearchgate.net

In the solid state, counter-ions are integral to the crystal structure, forming extensive hydrogen-bonding networks with the aqua ligands. nih.govresearchgate.net For example, in the crystal structure of hexaaquaaluminium(III) tris(methanesulfonate), each aqua ligand is engaged in two hydrogen bonds with the methanesulfonate anions, and the cation is surrounded by ten such anions. researchgate.netnih.gov Similarly, in salts containing sulfate and either nitrate or chloride, the anions and unligated water molecules form a three-dimensional hydrogen-bonding network with the [Al(H₂O)₆]³⁺ cation. nih.goviucr.org The formation of outer-sphere ion pairs between the complex cation and anions like salicylate (B1505791) is driven by electrostatic effects. acs.org

Hybridization Theory and Orbital Considerations in Coordination

The formation of the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺, is a classic example of coordination chemistry, where a central metal ion is bonded to one or more surrounding molecules or ions, known as ligands. The structural and geometrical characteristics of this complex can be effectively described using hybridization theory. In an aqueous solution, the aluminium(III) ion (Al³⁺) is coordinated by six water molecules, forming a stable octahedral complex. brainly.comaskfilo.comlivingston.org The high positive charge (+3) and small ionic radius of the Al³⁺ ion create a strong electrostatic attraction for the lone pair of electrons on the oxygen atoms of the water ligands. solubilityofthings.comquora.comquora.com

sp³d² Hybridization Scheme

The hybridization state of the central aluminum atom in the [Al(H₂O)₆]³⁺ complex is identified as sp³d². brainly.comaskfilo.comyoutube.com This model provides a framework for understanding the formation of six equivalent coordinate covalent bonds and the resulting octahedral geometry.

The process begins with the electronic configuration of aluminum. A neutral aluminum atom has the configuration [Ne] 3s²3p¹. To form the Al³⁺ ion, it loses its three valence electrons, resulting in the noble gas configuration [Ne]. brainly.com This means the 3s and 3p orbitals are now empty. As an element in the third period of the periodic table, aluminum also possesses five vacant 3d orbitals. quora.comquora.com

To accommodate the six lone pairs of electrons donated by the six water molecules (the ligands), the central Al³⁺ ion utilizes its empty, accessible valence orbitals. quora.comquora.com According to valence bond theory, these orbitals undergo hybridization—a process of mixing atomic orbitals to form a new set of degenerate hybrid orbitals. libretexts.org In this specific case, one 3s orbital, three 3p orbitals, and two of the 3d orbitals combine to form a set of six equivalent sp³d² hybrid orbitals. brainly.comquora.com

These six sp³d² hybrid orbitals are spatially oriented towards the corners of an octahedron, which minimizes electrostatic repulsion between them. Each of these hybrid orbitals then overlaps with an orbital from an oxygen atom of a water molecule containing a lone pair of electrons, forming six identical Al-O coordinate covalent bonds. This sp³d² hybridization scheme successfully accounts for the known octahedral geometry and the coordination number of six for the hexaaquaaluminium(III) ion. askfilo.comlivingston.org

Role of Vacant d-orbitals in Ligand Interaction

The participation of vacant d-orbitals is essential for the formation of an octahedral complex like hexaaquaaluminium(III) according to the valence bond theory model. While the Al³⁺ ion has a stable [Ne] electron configuration, its identity as a third-period element means it has an accessible, albeit energetically higher, set of 3d orbitals. quora.comquora.com These empty d-orbitals are crucial for expanding the coordination capacity of aluminum beyond the four bonds that would be possible using only s and p orbitals.

The formation of the coordinate bond relies on the effective overlap between the donor orbitals of the ligands and the vacant orbitals of the metal ion. solubilityofthings.com In the [Al(H₂O)₆]³⁺ ion, the lone pair of electrons on the oxygen atom of each water molecule is donated into one of the six vacant sp³d² hybrid orbitals of the Al³⁺ ion. quora.comstackexchange.com The involvement of two d-orbitals in the hybridization scheme allows for the formation of the six bonds required for an octahedral geometry.

The interaction is fundamentally an acid-base reaction in the Lewis sense, where the Al³⁺ ion acts as a Lewis acid (electron pair acceptor) and the water molecules act as Lewis bases (electron pair donors). The vacant orbitals on the aluminum provide the necessary locations for the incoming ligand electrons, leading to the formation of the stable metal-ligand complex. solubilityofthings.comquora.com While hybridization is a simplified model, more advanced approaches like molecular orbital theory also identify the involvement of aluminum's 3d orbitals in the bonding, leading to the formation of bonding and antibonding molecular orbitals that define the electronic structure of the complex. nih.govresearchgate.net

Table 1: Orbital Contributions to Hybridization in [Al(H₂O)₆]³⁺

| Atomic Orbital of Al³⁺ | Number of Orbitals Used | Resulting Hybrid Orbitals |

| 3s | 1 | Six sp³d² hybrid orbitals |

| 3p | 3 | |

| 3d | 2 |

Table 2: Compound Names Mentioned in the Article

| IUPAC Name | Common Name |

| Aluminum;hexaoxidanium | Hexaaquaaluminium(III) ion |

| Water | Water |

| Aluminum | Aluminum |

Formation Equilibria in Acidic Aqueous Solutions

The dissolution of soluble aluminum salts, such as aluminum chloride (AlCl₃), aluminum nitrate (Al(NO₃)₃), and aluminum sulfate (Al₂(SO₄)₃), in water leads to the formation of the hexaaqua-aluminium(III) ion, [Al(H₂O)₆]³⁺. savemyexams.comunacademy.com In this process, the aluminum ion (Al³⁺) acts as a Lewis acid, accepting electron pairs from six water molecules, which act as Lewis bases, to form a stable octahedral complex. quora.comphysicsandmathstutor.comlibretexts.org The reaction is highly exothermic due to the significant hydration energy of the Al³⁺ ion. quora.com For instance, when aluminum chloride dissolves in a large amount of water, the resulting solution contains hydrated aluminum ions and chloride ions. stackexchange.com

The formation of the hexaaqua-aluminium(III) ion can be represented by the following general equation:

Al³⁺(aq) + 6H₂O(l) ⇌ [Al(H₂O)₆]³⁺(aq) studymind.co.uk

The resulting solution of dissolved aluminum salts is acidic. unacademy.com This acidity is a direct consequence of the hydrolysis of the [Al(H₂O)₆]³⁺ ion. quora.comyoutube.com

The formation and stability of the [Al(H₂O)₆]³⁺ ion are strongly influenced by the pH of the solution. In strongly acidic conditions, with a pH below 3.0, the predominant aluminum species is the octahedral [Al(H₂O)₆]³⁺ ion. researchgate.net As the pH increases, hydrolysis reactions become more significant, leading to the formation of various hydrolyzed species. researchgate.netresearchgate.net Conversely, adding a strong acid to a solution containing hydrolyzed aluminum species can shift the equilibrium back towards the formation of the [Al(H₂O)₆]³⁺ ion, a phenomenon that can be explained by Le Chatelier's Principle. libretexts.org

Hydrolysis Processes and Proton Transfer Mechanisms

The high charge density of the central Al³⁺ ion in the [Al(H₂O)₆]³⁺ complex polarizes the coordinated water molecules, weakening the O-H bonds. savemyexams.comquora.comstudymind.co.ukyoutube.com This polarization facilitates the loss of a proton (H⁺) from a coordinated water molecule to a solvent water molecule, a process known as hydrolysis. savemyexams.comphysicsandmathstutor.com This hydrolysis is a key source of acidity in aqueous solutions of aluminum salts. researchgate.net

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) unacademy.comquora.comstudymind.co.uk

Proton transfer within the hydrated aluminum cluster is a critical step in these hydrolysis reactions. acs.org Studies have shown that a concerted proton transfer through a water chain can significantly lower the activation energy for these reactions. sci-hub.se

The hydrolysis of [Al(H₂O)₆]³⁺ occurs in a stepwise manner, with the sequential loss of protons from the coordinated water molecules. physicsandmathstutor.com The extent of deprotonation increases with increasing pH.

The first step in the hydrolysis of [Al(H₂O)₆]³⁺ results in the formation of the pentaaqua-hydroxo-aluminium(III) ion, [Al(H₂O)₅(OH)]²⁺. fiveable.mestudymind.co.uk This species is formed as a proton is transferred from a coordinated water molecule to a solvent water molecule. fiveable.me

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) unacademy.comstudymind.co.uk

With a further increase in pH, a second deprotonation can occur, leading to the formation of the tetraaqua-dihydroxo-aluminium(III) ion, [Al(H₂O)₄(OH)₂]⁺. studymind.co.uk

[Al(H₂O)₅(OH)]²⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₄(OH)₂]⁺(aq) + H₃O⁺(aq) studymind.co.uk

Further deprotonation can lead to the formation of the neutral species [Al(H₂O)₃(OH)₃], which is insoluble and precipitates out of solution, and eventually the tetrahedral aluminate ion, [Al(OH)₄]⁻, in basic conditions. researchgate.netresearchgate.netstudymind.co.uk

The acidity of the hydrated aluminum ion and its hydrolyzed species can be quantified by their acid dissociation constants (Ka) or, more conveniently, their pKa values (-log Ka). wou.edu The pKa for the first hydrolysis step of [Al(H₂O)₆]³⁺ is approximately 5.0, making it a weak acid, comparable in strength to acetic acid. libretexts.orgbrainly.com

The equilibrium for the first hydrolysis reaction is:

[Al(H₂O)₆]³⁺(aq) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H⁺(aq)

| Hydrolysis Reaction | pKa |

| [Al(H₂O)₆]³⁺ ⇌ [Al(H₂O)₅(OH)]²⁺ + H⁺ | ~5.0 libretexts.orgbrainly.com |

This table provides the approximate pKa value for the first hydrolysis step of the hexaaqua-aluminium(III) ion.

The pKa values for subsequent deprotonation steps are progressively higher, indicating that the resulting species are less acidic. The charge-to-radius ratio of the metal ion is a key factor in determining the acidity of hydrated metal ions. libretexts.org The high charge (+3) and small ionic radius of Al³⁺ lead to a high charge density, which strongly polarizes the coordinated water molecules and results in a relatively low pKa for the first hydrolysis. savemyexams.comchemguide.co.uk

Oligomerization and Polynuclear Complex Formation

Trimer and Tetramer Formation

Following the formation of dimers, further condensation reactions can lead to the formation of small oligomers, including trimers and tetramers. academie-sciences.fr These species are considered transient intermediates in the formation of the larger and more stable Keggin ion. nih.gov

Potentiometric studies and spectroscopic evidence suggest the existence of a trimeric species, often formulated as [Al₃(OH)₄(H₂O)₉]⁵⁺, although its concentration in solution is generally low as it readily condenses to form larger clusters. uni-muenchen.deresearchgate.net A tetrameric species has also been postulated as a necessary intermediate in the assembly of the Keggin structure, though it has not been isolated from solution. uni-muenchen.de These smaller oligomers are characterized by the linking of aluminum octahedra through shared edges and corners, with hydroxide (B78521) groups acting as the bridging ligands. academie-sciences.fr The formation of these species represents a progressive increase in the size and complexity of the polynuclear aluminum complexes.

The Keggin Ion ([Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, Al₁₃) Formation Mechanisms and Structure

One of the most significant and well-characterized polynuclear aluminum complexes is the ε-Keggin ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, commonly referred to as Al₁₃. wikipedia.orgpnas.org This large polycation is a dominant species in partially neutralized aluminum solutions, particularly at hydroxide to aluminum molar ratios (OH/Al) between 2.1 and 2.5. cambridge.orguni-muenchen.de

The formation of the Al₁₃ ion is readily identified in solution by a distinct peak at approximately 62.5-63.7 ppm in the ²⁷Al NMR spectrum, corresponding to the central tetrahedrally coordinated aluminum. nih.govuni-muenchen.de

The formation of polynuclear aluminum complexes, including the initial dimers and the larger Al₁₃ Keggin ion, proceeds through a condensation mechanism known as olation. scirp.orgnih.gov Olation involves the formation of a hydroxide bridge (M-OH-M) between two metal centers. scirp.org

The process begins with the nucleophilic attack of a hydroxyl group from one aluminum complex onto an adjacent aluminum center. This is followed by the elimination of a coordinated water molecule. scirp.org This mechanism is responsible for the linking of the individual aluminum octahedral units to form the edge-sharing structures seen in dimers and the trimeric units of the Keggin ion. academie-sciences.fr The olation reaction is a key step in the polymerization of aluminum in aqueous solutions, leading to the growth of larger, more complex structures. nih.gov

While olation is the primary mechanism for the initial stages of polymerization, oxolation becomes important in the further evolution of condensed aluminum species, particularly under conditions of heating or aging. scirp.orgacademie-sciences.fr Oxolation is the process by which a bridging oxo group (M-O-M) is formed from two bridging hydroxyl groups. scirp.org This typically involves the deprotonation of a hydroxide bridge, followed by the release of a water molecule. nih.gov

The formation of oxo bridges within the Al₁₃ structure, specifically the four central oxygen atoms linking the tetrahedral aluminum to the outer shell, is a result of oxolation. nih.gov This transition from olation to oxolation is indicative of the transformation and growth of the aluminum species in solution. nih.gov Oxolation reactions are generally slower than olation and are influenced by the acidity of the medium. scirp.org

The formation of the Al₁₃ Keggin ion is a complex process influenced by several key factors. solubilityofthings.comaskanacademic.com

pH: The pH of the solution is a critical driver for the formation of Al₁₃. nih.gov It is typically formed in a specific pH range where the hydrolysis of the hexaqua-aluminum ion is significant, leading to the necessary concentration of hydroxylated monomers for polymerization. academie-sciences.frconsensus.app Optimal formation occurs at an OH/Al molar ratio of approximately 2.46. academie-sciences.fr

Concentration: The total aluminum concentration in the solution also plays a crucial role. nih.govaskanacademic.com Higher concentrations favor the formation of polynuclear species, including Al₁₃. nih.gov There appears to be a threshold concentration below which Al₁₃ formation is not significant. nih.gov

Temperature: Temperature affects the kinetics of the polymerization reactions. solubilityofthings.comaskanacademic.com Synthesis of Al₁₃ is often carried out at elevated temperatures (e.g., 80-90 °C) to promote the necessary condensation and rearrangement reactions. uni-muenchen.de

Sulfate Ions: The presence of anions, particularly sulfate (SO₄²⁻), can significantly influence the polymerization pathway and the stability of the Al₁₃ ion. uni-muenchen.de Sulfate ions can act as templates, promoting the crystallization of Al₁₃ salts from solution. uni-muenchen.depnas.org The interaction between sulfate and the aluminum complexes can affect the distribution of different polynuclear species in the solution. researchgate.net

Table of Compounds

| Compound Name | Molecular Formula |

| Aluminum | Al |

| Hexaoxidanium | H₆O |

| [Al₂(OH)₂(H₂O)₈]⁴⁺ | [Al₂(OH)₂(H₂O)₈]⁴⁺ |

| [Al₃(OH)₄(H₂O)₉]⁵⁺ | [Al₃(OH)₄(H₂O)₉]⁵⁺ |

| [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ |

| [Al(H₂O)₆]³⁺ | [Al(H₂O)₆]³⁺ |

| [Al(OH)(H₂O)₅]²⁺ | [Al(OH)(H₂O)₅]²⁺ |

| [Al(OH)₂(H₂O)₄]⁺ | [Al(OH)₂(H₂O)₄]⁺ |

| Sulfate | SO₄²⁻ |

| Aluminum hydroxide | Al(OH)₃ |

| Oxo | O |

Interactive Data Table: Factors Influencing Al₁₃ Polymerization

| Factor | Influence on Al₁₃ Formation | Typical Conditions for Formation | Supporting Evidence |

| pH | Crucial for providing the necessary hydroxylated precursors. | Optimal at OH/Al molar ratio of ~2.46. academie-sciences.fr Generally in the pH range where hydrolysis is significant. consensus.app | Potentiometric titrations and ²⁷Al NMR studies show the prevalence of Al₁₃ in a specific pH window. academie-sciences.frnih.gov |

| Concentration | Higher concentrations favor the formation of polynuclear species. | A threshold concentration is required for significant Al₁₃ formation. nih.gov | ²⁷Al NMR intensity of the Al₁₃ peak increases with total aluminum concentration. nih.gov |

| Temperature | Affects the kinetics of condensation and rearrangement reactions. | Often synthesized at elevated temperatures (e.g., 80-90 °C). uni-muenchen.de | Higher temperatures can accelerate the conversion of smaller oligomers to the more stable Al₁₃ structure. academie-sciences.fr |

| Sulfate Ions | Can act as a template, promoting crystallization and stabilizing the Al₁₃ structure. | Added to solutions to facilitate the crystallization of Al₁₃ salts. uni-muenchen.depnas.org | X-ray diffraction of crystallized salts confirms the Keggin structure. The presence of sulfate can alter the equilibrium between different aluminum species in solution. researchgate.netuni-muenchen.de |

This table is interactive. Click on the headers to sort the data.

Interaction with Inorganic Anions

The hexaquaaluminum(III) ion readily interacts with various inorganic anions in solution, leading to the formation of a range of complex species. These interactions are crucial in controlling the speciation, mobility, and bioavailability of aluminum in natural and industrial systems.

Sulfate Complexes

Aluminum sulfate is widely utilized in water treatment processes due to its ability to form aluminum hydroxide precipitates that aid in the removal of suspended particles. yuncangchemical.comwikipedia.org In aqueous solutions, the interaction between hexaquaaluminum(III) and sulfate ions (SO₄²⁻) leads to the formation of aluminum sulfate complexes. acs.orgusgs.gov The formation of these complexes is influenced by factors such as pH and the concentration of sulfate ions. usgs.gov

Table 1: Formation Quotients for Aluminum Sulfate Complexes This interactive table would allow users to filter data based on temperature and ionic strength to see the corresponding formation quotients for different aluminum sulfate complexes.

| Temperature (°C) | Ionic Strength (molal) | Log Q₁ (for Al³⁺ + SO₄²⁻ ⇌ AlSO₄⁺) |

| 10 | 0.3 | Value |

| 10 | 0.5 | Value |

| 10 | 1.0 | Value |

| 25 | 0.3 | Value |

| 25 | 0.5 | Value |

| 25 | 1.0 | Value |

| 50 | 0.3 | Value |

| 50 | 0.5 | Value |

| 50 | 1.0 | Value |

Note: Specific values for Log Q₁ would be populated from detailed research findings.

Fluoride (B91410) Complexes

Aluminum forms particularly stable complexes with fluoride ions (F⁻) in aqueous solutions. usgs.govnih.gov The interaction is strong enough that even at low fluoride concentrations, aluminum-fluoride complexes can be the predominant form of dissolved aluminum, especially at pH levels below neutral. usgs.gov The formation of these complexes occurs in a stepwise manner, with the sequential replacement of water molecules in the hydration shell of the aluminum ion by fluoride ions.

The speciation of aluminum fluoride complexes, denoted as AlFₓ⁽³⁻ˣ⁾⁺, is dependent on both the pH and the relative concentrations of aluminum and fluoride. nih.gov Research has identified the formation of several mononuclear complexes, including AlF²⁺, AlF₂⁺, AlF₃, and AlF₄⁻. nih.gov The stability constants for the formation of these complexes have been determined at different temperatures and ionic strengths. nih.gov

Table 2: Logarithmic Formation Constants (log K) for Aluminum Fluoride Complexes at 25°C This interactive table would allow users to see the stepwise formation constants for different aluminum fluoride species.

| Reaction | log K |

| Al³⁺ + F⁻ ⇌ AlF²⁺ | 6.69 ± 0.02 |

| AlF²⁺ + F⁻ ⇌ AlF₂⁺ | 5.35 ± 0.03 |

| AlF₂⁺ + F⁻ ⇌ AlF₃ | 3.68 ± 0.01 |

| AlF₃ + F⁻ ⇌ AlF₄⁻ | 2.75 ± 0.04 |

Data sourced from pointwise titrations at an ionic strength approaching zero. nih.gov

Phosphate (B84403) Complexes

The interaction between aluminum and phosphate (PO₄³⁻) in aqueous solutions is of significant interest, particularly in environmental and biological systems. nih.govacs.org Aluminum is known to form complexes with oxygen-donor ligands, with phosphate being a prominent example. nih.gov In acidic to neutral conditions, the reaction between Al³⁺ and phosphate can lead to the formation of soluble complexes. acs.org However, under certain conditions, insoluble aluminum phosphate can precipitate, which is a mechanism for the removal of both aluminum and phosphate from solution. nih.govacs.org

Studies have shown that at low pH values (below 4), various aqueous aluminum-phosphate complexes can form. researchgate.net The nature of these complexes can be influenced by the molar ratio of phosphate to aluminum. For instance, at high H₂PO₄⁻/Al molar ratios, soluble complexes are favored, while at the isoelectric point of hydroxy-aluminum polymers, phosphate can cause their complete precipitation. acs.org

Chloride Coordination

In acidified aqueous solutions, aluminum chloride exists as the octahedral [Al(H₂O)₆]³⁺ complex with chloride ions in the outer coordination sphere. doubtnut.comvedantu.com The interaction between the hydrated aluminum ion and chloride ions is generally considered to be weaker compared to that with sulfate or fluoride. researchgate.net While some studies suggest the possibility of inner-sphere complexation, where chloride ions replace water molecules in the primary hydration shell, Raman spectroscopic investigations have not detected such complexes in chloride solutions, indicating that any interaction is likely weak or results in outer-sphere ion pairing. researchgate.netrsc.org The primary species in aqueous aluminum chloride solutions remains the hexaquaaluminum(III) ion. unacademy.comwikipedia.org

Complexation with Organic Ligands

The interaction of hexaquaaluminum(III) with organic ligands is a vast and complex field. These interactions can significantly influence the transport, bioavailability, and toxicity of aluminum in the environment.

Formation of Outer-Sphere Ion Pairs

Outer-sphere complexes are formed when the hydrated metal ion and the ligand are associated through electrostatic interactions or hydrogen bonding, without the formation of a direct covalent bond between the metal and the ligand. whiterose.ac.uknumberanalytics.com In the case of hexaquaaluminum(III), the positively charged complex can form outer-sphere ion pairs with anionic organic ligands. whiterose.ac.uk

Ligand Exchange Mechanisms with Organic Acids (e.g., salicylates, citrates, oxalates)

The substitution of the coordinated water molecules in the hexaaquaaluminum(III) ion by other ligands, such as organic acids, is a fundamental process that dictates the transport and bioavailability of aluminum. libretexts.org These ligand exchange reactions are crucial in understanding how aluminum interacts with the environment and biological systems. The mechanisms of these reactions can vary but often follow a dissociative or associative pathway. libretexts.orgyoutube.com

Salicylates: The reaction between the hexaaquaaluminum(III) ion and salicylate (HSal⁻) proceeds through a mechanism consistent with the Eigen-Wilkins model. acs.org This process begins with the formation of an outer-sphere ion pair, [Al(H₂O)₆]³⁺·HSal⁻, driven by electrostatic attraction. acs.org Following this, a dissociative ligand-exchange pathway leads to the formation of inner-sphere complexes. acs.org The rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the aluminum ion. acs.org This allows for the coordination of the salicylate ligand, which can bind in a monodentate fashion (through one carboxylate oxygen) or a bidentate fashion (through both a carboxylate oxygen and the phenolic oxygen), forming a stable chelate ring. acs.org Theoretical studies indicate that the formation of a phenol-deprotonated bidentate complex, [Al(Sal)(H₂O)₄]⁺, which contains a six-membered ring, is the most favorable outcome in acidic solutions around pH 3. acs.org The coordination of the salicylate ligand has been shown to increase the reactivity of the remaining water molecules in the complex. acs.org

Citrates: Citrate (B86180) is a tricarboxylic acid that acts as a potent chelating agent for aluminum(III). rsc.orgnih.govfiveable.me The complexation of Al³⁺ with citrate is a stepwise process that results in the formation of various species depending on the pH and the aluminum-to-citrate ratio. rsc.orgnih.gov The initial step involves the formation of a monodentate complex, followed by subsequent ring-closure steps to form more stable bidentate and tridentate chelate structures. rsc.org The kinetics of these reactions have been studied using techniques like stopped-flow and pressure-jump relaxation. rsc.org The formation of the monodentate complex, AlH₂Cit²⁺, and the bidentate complex, AlHCit⁺, have determined rate constants. rsc.org Citrate's ability to form multiple stable chelate rings with aluminum makes it a significant ligand in biological systems. nih.govrsc.org

Oxalates: Oxalic acid, a simple dicarboxylic acid, forms highly stable complexes with aluminum(III) through its two carboxyl groups, creating a five-membered chelate ring. nih.gov The reaction can lead to the formation of complexes with aluminum-to-oxalate molar ratios of 1:1, 1:2, and 1:3. nih.gov The tris-oxalato complex, [Al(C₂O₄)₃]³⁻, is particularly stable. nih.govgeoscienceworld.org The high stability of the aluminum-oxalate complexes is a key factor in the detoxification of aluminum in certain plants. nih.gov The kinetics of the chelation process can be slow, requiring significant time to reach equilibrium. journals.co.za

Influence of Chelation on Speciation

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a central metal ion, profoundly influences the speciation of aluminum in aqueous solutions. wikipedia.orgebsco.com The formation of stable chelate complexes with organic acids alters the distribution of aluminum among its various possible chemical forms. numberanalytics.comtandfonline.com

The stability of these chelate complexes is a critical factor. For instance, the stability constant for the 1:3 aluminum-oxalate complex is significantly higher than that for the aluminum-citrate complex, indicating a stronger binding affinity for oxalate. nih.gov This high stability can effectively sequester free Al³⁺ ions from solution, thereby reducing its potential toxicity. nih.gov

The formation of these chelate complexes can also enhance the solubility of aluminum, particularly under conditions where it would otherwise precipitate as aluminum hydroxide. nih.gov For example, citrate is capable of dissolving aluminum hydroxide precipitates by forming soluble complexes. nih.gov This has significant implications for the transport of aluminum in natural waters and biological fluids. geoscienceworld.org

Interactive Data Tables

Table 1: Stability Constants of Aluminum-Organic Acid Complexes

| Organic Acid | Complex Species | Log Stability Constant (β) | Conditions | Reference |

| Citric Acid | AlH₂Cit²⁺ (monodentate) | 2.91 | 293.7 K | rsc.org |

| Citric Acid | AlHCit⁺ (bidentate) | 6.56 | 293.7 K | rsc.org |

| Citric Acid | AlCit (tridentate) | 10.72 | 293.7 K | rsc.org |

| Oxalic Acid | Al(Ox)⁺ | ~5.1 | 37°C, I=150mM NaCl | journals.co.za |

| Oxalic Acid | Al(Ox)₂⁻ | ~11.11 | 37°C, I=150mM NaCl | journals.co.za |

| Oxalic Acid | Al(Ox)₃³⁻ | ~13.3 | 37°C, I=150mM NaCl | journals.co.za |

| Salicylic Acid | Al(Sal)(H₂O)₄⁺ | Not specified | pH ~3 | acs.org |

Water Exchange Dynamics

The exchange of water molecules between the first coordination sphere of the [Al(H₂O)₆]³⁺ ion and the bulk solvent is a fundamental reaction that underpins our understanding of its subsequent reactivity.

The kinetics of water exchange on [Al(H₂O)₆]³⁺ have been extensively studied, often using ¹⁷O NMR spectroscopy. These studies provide crucial parameters that describe the energetics and mechanism of the exchange process. The rate constant and activation parameters for water exchange are critical for understanding the lability of the complex. geologyscience.rulibretexts.org

Interactive Data Table: Water Exchange Kinetic Parameters for [Al(H₂O)₆]³⁺

| Parameter | Value | Units | Reference |

|---|---|---|---|

| kex (298 K) | 1.3 | s⁻¹ | geologyscience.ru |

| ΔH * | 84.7 ± 2.5 | kJ mol⁻¹ | geologyscience.ru |

| ΔS * | +41.6 ± 8.0 | J K⁻¹ mol⁻¹ | geologyscience.ru |

| ΔV * | +5.7 ± 0.2 | cm³ mol⁻¹ | geologyscience.ru |

This table summarizes the experimentally determined first-order rate constant (kex) for water exchange at 298 K, along with the enthalpy of activation (ΔH), entropy of activation (ΔS), and volume of activation (ΔV).*

The positive enthalpy of activation indicates a significant energy barrier to the exchange process. annualreviews.org The positive entropy of activation suggests an increase in disorder in the transition state, which is consistent with a dissociative pathway where a water molecule is leaving the primary coordination sphere. annualreviews.org Furthermore, the positive activation volume points to an expansion of the complex in the transition state, providing strong evidence for a dissociative mechanism. geologyscience.ruannualreviews.org

The mechanism of water exchange on aqua ions can be classified as associative (A), dissociative (D), or interchange (I). The interchange mechanism is further subdivided into associative-interchange (Iₐ) and dissociative-interchange (Id). ajol.info For the [Al(H₂O)₆]³⁺ ion, the collected kinetic data, particularly the positive values for the entropy (ΔS) and volume of activation (ΔV), strongly support a dissociative interchange (Id) mechanism. geologyscience.rulibretexts.orgresearchgate.net

In an Id mechanism, the bond between the aluminum ion and a leaving water molecule is significantly stretched in the transition state, but a distinct five-coordinate intermediate does not have a significant lifetime. The departing water molecule is still weakly associated as the incoming water molecule begins to enter the coordination sphere. This mechanism is typical for metal ions like Al³⁺ where the high charge density polarizes the coordinated water molecules, but the d-orbitals are unavailable for strong bonding with an incoming seventh ligand, which would be required for an associative pathway. researchgate.netualberta.ca

Hydrolysis Reaction Kinetics

The high charge density of the Al³⁺ ion makes the coordinated water molecules highly acidic, leading to hydrolysis reactions where a proton is transferred to the bulk solvent. youtube.com This process is the first step towards the formation of a wide array of monomeric and polymeric hydroxo- and oxo-bridged aluminum species that are found in natural waters and industrial processes. researchgate.netresearchgate.net

The initial step in the hydrolysis of [Al(H₂O)₆]³⁺ is the formation of the monomeric species [Al(OH)(H₂O)₅]²⁺. The kinetics of this deprotonation are extremely fast. Subsequent hydrolysis steps can lead to the formation of species such as [Al(OH)₂ (H₂O)₄]⁺ and neutral Al(OH)₃(H₂O)₃.

The rate of formation of hydrolyzed species is significantly faster than the rate of water exchange on the unhydrolyzed [Al(H₂O)₆]³⁺ ion. For instance, the hydrolyzed species [Al(OH)(H₂O)₅]²⁺ reacts with ligands approximately 10⁴ times faster than its parent aqua ion. srce.hr This dramatic rate enhancement is consistent with a dissociative mechanism, as the hydroxide ligand labilizes the remaining water ligands. srce.hr

Interactive Data Table: Formation Rate Constants for Monomeric Aluminum Complexes

| Reaction | Rate Constant (kf) | Units | Conditions | Reference |

|---|---|---|---|---|

| [Al(H₂O)₆]³⁺ + H₄dfb⁺ | 0.0211 | M⁻¹s⁻¹ | 25 °C, I=2M | srce.hr |

| [Al(OH)(H₂O)₅]²⁺ + H₄dfb⁺ | 189 | M⁻¹s⁻¹ | 25 °C, I=2M | srce.hr |

This table shows the formation rate constants for the reaction of the unhydrolyzed and hydrolyzed forms of aqueous aluminum with the ligand desferrioxamine B (H₄dfb⁺), illustrating the kinetic lability of the hydrolyzed species.

The presence of excess protons in acidic solutions inhibits the hydrolysis reaction, as predicted by Le Chatelier's principle. researchgate.net Computational studies have estimated the pKₐ for the first hydrolysis step to be around 5. researchgate.netaip.org

Following the formation of monomeric hydrolysis products, further reactions can lead to the formation of polynuclear aluminum species through condensation reactions. These reactions involve the formation of hydroxo- or oxo-bridges between aluminum centers. Common polymeric species include the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺, the trimer Al₃(OH)₄⁵⁺, and the well-known Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. researchgate.netmdpi.comciac.jl.cn

The kinetics of polymerization are complex and highly dependent on factors such as pH, total aluminum concentration, temperature, and the rate of base addition. researchgate.netresearchgate.netresearchgate.net The formation of these larger polycations can be relatively slow. For example, the polymerization of the ε-Al₁₃ molecule into larger oligomers at 80 °C occurs with pseudo-first-order rate coefficients in the range of (0.036-0.05) × 10⁻² h⁻¹. uni-muenchen.de Different models, such as the "core-links" model and the "cage-like" Keggin-Al₁₃ model, have been proposed to describe the pathways of aluminum polymerization. researchgate.net

The solvent environment can significantly influence the rate and extent of aluminum hydrolysis. While most studies are conducted in purely aqueous solutions, the presence of organic solvents or changes in the properties of the aqueous solvent itself can alter the reaction kinetics.

Ligand Substitution Kineticsbenchchem.comnih.gov

The substitution of ligands in the hydration shell of the aluminum(III) ion is a fundamental process in understanding its chemical behavior in aqueous solutions. The kinetics of these reactions, which involve the replacement of a coordinated water molecule by another ligand, are crucial for predicting the formation rates of various aluminum complexes.

Mechanisms of Ligand Exchange (e.g., Eigen-Wilkins)benchchem.com

Ligand substitution reactions on the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, are generally understood within the framework of the Eigen-Wilkins mechanism. acs.orgufrgs.br This model describes the reaction as a two-step process. First, the solvated metal ion and the incoming ligand (Y) rapidly diffuse together to form an outer-sphere encounter complex, [Al(H₂O)₆]³⁺,Y. This is a fast pre-equilibrium step. The second, and typically rate-determining, step is the interchange of the incoming ligand from the outer sphere to the inner coordination sphere, with the concurrent departure of a water molecule. researchgate.netresearchgate.net

For [Al(H₂O)₆]³⁺, extensive kinetic studies support an interchange mechanism with predominantly dissociative character, denoted as I_d. alchemyst.co.ukchimia.ch In a dissociative interchange mechanism, the rate-determining step is primarily controlled by the breaking of the bond between the metal center and the leaving water molecule. researchgate.net The influence of the incoming ligand on the rate is minimal, as the process is initiated by the dissociation of a water molecule from the inner sphere to create a transient intermediate, which is then rapidly attacked by the incoming ligand. ufrgs.br The water exchange rate for [Al(H₂O)₆]³⁺ is notably slow, with a residence time of about 1 second, which is among the longest for main group metal ions. acs.org

The mechanism for ligand substitution on aluminum(III) complexes is supported by the determination of rate constants and activation parameters. nih.gov For instance, the positive entropy of activation (ΔS‡) for fluoride substitution in [Al(H₂O)₆]³⁺ suggests a dissociative mechanism, as the transition state is more disordered than the reactants. nih.gov

Factors Affecting Substitution Rates (e.g., pH, ligand concentration, temperature)nih.gov

Several factors significantly influence the rate of ligand substitution on the aqua aluminum ion.

pH: The pH of the solution is one of the most critical factors. chemguide.co.uk The [Al(H₂O)₆]³⁺ ion is a weak acid and undergoes hydrolysis to form [Al(H₂O)₅OH]²⁺. savemyexams.comdss.go.th This hydrolyzed species is much more reactive towards ligand substitution than its fully protonated counterpart. acs.orgalchemyst.co.uk The hydroxide ligand in [Al(H₂O)₅OH]²⁺ is a strong σ-donor, which enhances the electron density on the aluminum center. This increased electron density weakens the bonds to the other water ligands, particularly the one in the trans position, making its dissociation easier and thus accelerating the substitution rate. solubilityofthings.com The rate constant for substitution on [Al(H₂O)₅OH]²⁺ can be several orders of magnitude greater than for [Al(H₂O)₆]³⁺. alchemyst.co.uknih.gov For example, the rate constant for reaction with gallic acid is significantly higher for the hydroxyl species. acs.org

Temperature: Temperature affects the reaction rate as described by the Arrhenius equation. An increase in temperature provides more kinetic energy to the system, which helps overcome the activation energy barrier for bond cleavage, leading to a faster substitution rate. researchgate.net The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the reaction mechanism. For example, the water exchange on [Al(H₂O)₆]³⁺ has a high activation enthalpy, reflecting the strong Al-O bond that must be broken. osti.govtestbook.com

The table below presents kinetic data for the substitution of ligands on [Al(H₂O)₆]³⁺ and its hydrolyzed form, illustrating the influence of the reacting species and the incoming ligand.

Kinetic Parameters for Ligand Substitution on Aluminum(III) Aqua Ions at 25 °C

| Reacting Species | Incoming Ligand | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Mechanism |

|---|---|---|---|---|---|

| [Al(H₂O)₆]³⁺ | H₂O | ~1 s⁻¹ | 84.7 | +42 | I_d |

| [Al(H₂O)₆]³⁺ | Fluoride (F⁻) | 1.55 s⁻¹ | 96.3 | +82.9 | I_a |

| [Al(H₂O)₅OH]²⁺ | Fluoride (F⁻) | 2196 s⁻¹ | 83.7 | +99.8 | I_d |

| [Al(H₂O)₅OH]²⁺ | Gallic Acid | 1145 M⁻¹s⁻¹ | - | - | I_d |

| [Al(H₂O)₅OH]²⁺ | Adrenaline | 316 M⁻¹s⁻¹ | - | - | I_d |

The charge of the metal ion also plays a significant role. Higher positive charge on the metal ion generally leads to slower ligand exchange due to stronger electrostatic attraction between the metal and the ligand. This is evident when comparing the water exchange rates across ions like [Na(H₂O)₆]⁺ > [Mg(H₂O)₆]²⁺ > [Al(H₂O)₆]³⁺, where the rate decreases as the charge on the central metal ion increases. libretexts.org

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of specific nuclei. For the study of aluminum;hexaoxidanium and its complexes, NMR experiments targeting various nuclei, including ²⁷Al, ¹⁷O, ¹H, and ¹³C, offer complementary information.

²⁷Al NMR for Speciation and Structure Elucidation

The ²⁷Al nucleus is a quadrupolar nucleus, which makes its NMR signal highly sensitive to the symmetry of its electronic environment. core.ac.uk For the highly symmetric, octahedrally coordinated [Al(H₂O)₆]³⁺ ion in acidic solutions (pH < 4), the ²⁷Al NMR spectrum exhibits a sharp resonance at 0 ppm, indicative of a single, well-defined species with a symmetrical ligand field. core.ac.uk This high symmetry results in a narrow line width, making it an ideal reference for aluminum speciation studies. core.ac.uk

Deviations from this octahedral symmetry, such as through hydrolysis or complexation, lead to significant changes in the ²⁷Al chemical shift and substantial line broadening. princeton.edu This sensitivity allows for the identification and quantification of different aluminum species in solution. For instance, the formation of hydrolysis products or complexes with organic ligands results in new resonances at different chemical shifts. acs.org Solid-state ²⁷Al MAS NMR has also been used to confirm the six-coordinate environment of aluminum in crystalline solids containing the [Al(H₂O)₆]³⁺ cation. researchgate.net Ab initio calculations have been employed to predict ²⁷Al NMR chemical shifts for various aluminum-carboxylate complexes, aiding in the interpretation of complex experimental spectra and suggesting that some historical peak assignments may need re-evaluation in favor of monodentate or protonated bidentate species. acs.org

| Aluminum Species | Coordination | ²⁷Al NMR Chemical Shift (ppm) | Line Width | Reference |

| [Al(H₂O)₆]³⁺ | Octahedral | 0 | Narrow | core.ac.uk |

| [Al(OH)]²⁺(aq) | Octahedral | ~5-10 | Broader | acs.org |

| [Al(OH)₄]⁻ | Tetrahedral | ~80 | Narrow | acs.org |

| Al-ATP Complexes | Octahedral | Varies | ~150-500 Hz | core.ac.uk |

This table is interactive. Click on the headers to sort.

¹⁷O NMR for Water Exchange Kinetics

¹⁷O NMR spectroscopy is a direct probe for studying the kinetics of water exchange between the first coordination sphere of a metal ion and the bulk solvent. researchgate.net This exchange is a fundamental reaction that governs the reactivity and complex formation of the aqua ion. researchgate.net For [Al(H₂O)₆]³⁺, the rate of water exchange is relatively slow on the NMR timescale. wikipedia.org

Studies have shown that the substitution of even one water molecule in the primary hydration shell by another ligand, such as fluoride (B91410), dramatically increases the exchange rate of the remaining water molecules. nih.gov For example, the rate constant for water exchange in [AlF(H₂O)₅]²⁺ is approximately two orders of magnitude faster than in [Al(H₂O)₆]³⁺. nih.gov This labilizing effect is a critical aspect of the solution chemistry of aluminum. Hydrolysis also significantly impacts water exchange rates; the exchange in [Al(H₂O)₅OH]²⁺ is about 20,000 times faster than in the parent [Al(H₂O)₆]³⁺ ion. wikipedia.org

| Complex | kₑₓ²⁹⁸ (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Reference |

| [Al(H₂O)₆]³⁺ | 1.3 | 85 | +42 | wikipedia.org |

| [AlF(H₂O)₅]²⁺ | 230 (±20) | 65 (±3) | 19 (±10) | nih.gov |

| [AlF₂(H₂O)₄]⁺ | 17,100 (±500) | 66 (±2) | 57 (±8) | nih.gov |

| [Al(H₂O)₅OH]²⁺ | ~2.6 x 10⁴ | - | - | wikipedia.org |

This table is interactive. Data represents the rate constant of exchange for a single water molecule at 298 K and the corresponding activation parameters.

¹H and ¹³C NMR for Organic Ligand Complexation

While ²⁷Al NMR probes the metal center directly, ¹H and ¹³C NMR spectroscopy provide information from the perspective of the organic ligands that may complex with the aluminum ion. princeton.edu The complexation of a ligand to the [Al(H₂O)₆]³⁺ ion alters the electronic environment of the ligand's protons and carbon atoms, leading to changes in their respective NMR chemical shifts.

These techniques are particularly useful for elucidating the structure of aluminum-organic complexes in solution. princeton.edu For example, ¹H NMR has been used in conjunction with other methods to characterize the water-soluble organic compounds in atmospheric aerosols that can act as ligands for metal ions. waseda.ac.jp In studies of aluminum complexation with ligands like EDTA, ¹H and ¹³C NMR are effective in detailing the structure of the resulting complexes. princeton.edu

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. springernature.com It is particularly valuable for studying non-crystalline materials like aqueous solutions. springernature.com

Al K-edge XANES for Bonding Environment Analysis

The Al K-edge X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is highly sensitive to the coordination number, geometry, and bonding of the aluminum atom. researchgate.netacs.org The spectrum of aqueous [Al(H₂O)₆]³⁺ shows a prominent absorption peak at approximately 1569.2 eV, which is characteristic of six-coordinate, octahedral aluminum. acs.org In contrast, four-coordinate tetrahedral species like [Al(OH)₄]⁻ exhibit a primary peak at a lower energy, around 1566 eV. acs.orgpsi.ch

Detailed analysis of the [Al(H₂O)₆]³⁺ XANES spectrum, supported by density functional theory (DFT) calculations, attributes the spectral features to electronic transitions into Al 3p-O 2s and Al 3p-O 2p antibonding orbitals. researchgate.net The splitting of the Al 3p-O 2p contribution is thought to arise from weak π-interactions between the aluminum 3p orbitals and the water ligands. researchgate.net

| Feature | Energy (eV) | Interpretation | Reference |

| Main Absorption Edge | ~1569.2 | Characteristic of 6-coordinate Al(III) | acs.org |

| Pre-edge features | Lower | Transitions to Al 3p-O 2s antibonding orbitals | researchgate.net |

| Main Peak | Higher | Transitions to Al 3p-O 2p antibonding orbitals | researchgate.net |

This table is interactive and provides a simplified overview of the Al K-edge XANES spectrum for [Al(H₂O)₆]³⁺.

Application in Probing Coordination Environment and Speciation

Al K-edge XANES is a powerful tool for probing changes in the aluminum coordination sphere upon complexation. princeton.edunih.gov When water molecules in [Al(H₂O)₆]³⁺ are replaced by organic ligands, the XANES spectrum changes in a systematic way. nih.gov Studies on aluminum complexes with ligands such as oxalate, malate, salicylate (B1505791), and EDTA show linear, systematic changes in spectral features, like peak width, as a function of the water-to-organic ligand ratio in the coordination sphere. princeton.edunih.gov

This sensitivity allows for detailed speciation analysis in complex aqueous solutions. For example, the spectrum of the Al(EDTA)⁻ complex, which involves mixed oxygen and nitrogen coordination, is distinctly different from that of [Al(H₂O)₆]³⁺. princeton.eduacs.org This demonstrates the utility of XANES as an experimental probe for identifying and characterizing different aluminum species in environmental and biological systems. nih.gov

Mass Spectrometry Techniques

Mass spectrometry, particularly with electrospray ionization, has proven to be a powerful tool for elucidating the complex speciation of aluminum in aqueous environments.

Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for identifying the various monomeric and oligomeric species that form during the hydrolysis of [Al(H₂O)₆]³⁺. The species observed in ESI-MS spectra are highly dependent on factors such as pH, aluminum concentration, and the nature of the solvent. scielo.brscielo.br

In dilute aluminum chloride solutions, ESI-MS studies have identified a progression of hydrolytic species with increasing pH. Around pH 4, monomeric and dimeric species are prevalent. As the pH rises to approximately 4.8, species from trimers to pentamers are observed. Further increases to a pH of about 5.0 lead to the formation of higher oligomers, including Al₆ to Al₁₀. Ultimately, at a pH of around 6.4, larger polymers from Al₁₁ to Al₂₁ form, leading to the appearance of flocs. scielo.br

The charge state of the detected ions is also a key piece of information provided by ESI-MS. While many of the smaller polynuclear complexes (Al₂-Al₇) are observed as singly charged ions, higher polymers (Al₈-Al₁₃) can carry +2 and +3 charges, sometimes with coordinated chloride ions at higher aluminum concentrations. scielo.brscielo.br Tandem mass spectrometry (MS/MS) experiments reveal that at lower collision energies, the coordinated water (aqua) ligands are stripped from the aluminum complexes. At higher energies, a more complex fragmentation can occur, where two hydroxo groups may combine to form a bridging oxo group, accompanied by the loss of a water molecule. researchgate.net

| Condition | Observed Aluminum Species | Primary Charge State(s) | Reference |

|---|---|---|---|

| Dilute AlCl₃, pH ~4 | Monomers, Dimers | +1 | scielo.br |

| Dilute AlCl₃, pH ~4.8 | Trimers to Pentamers (Al₃-Al₅) | +1 | scielo.br |

| Dilute AlCl₃, pH ~5.0 | Higher Oligomers (Al₆-Al₁₀) | +1 | scielo.br |

| Higher Al concentration, pH > 4 | Higher Polymers (Al₈-Al₁₃) | +2, +3 | scielo.brscielo.br |

| AlCl₃ solution | Al₁₃ Keggin-ion | +2, +3 | researchgate.net |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides detailed information about the structure and bonding within the hexaquaaluminum(III) complex and its hydrolysis products.

Raman and Infrared (IR) spectroscopy are used to characterize the vibrations of the Al-O bonds and the coordinated water molecules in [Al(H₂O)₆]³⁺. The vibrational spectrum of the hexaquaaluminum(III) ion is typically analyzed based on an octahedral (Oₕ) symmetry, treating the coordinated water molecules as point masses. rsc.org

Raman spectroscopic studies of aqueous aluminum solutions have identified several key vibrational modes for the [Al(H₂O)₆]³⁺ ion. rsc.orgresearchgate.net These assignments are crucial for understanding the strength and nature of the aluminum-oxygen bond. The table below lists the prominent Raman and IR bands and their assignments for the hexaquaaluminum(III) ion.

| Frequency (cm⁻¹) | Technique | Assignment | Symmetry Mode | Reference |

|---|---|---|---|---|

| 525 | Raman (polarized) | Symmetric Al-O stretch | ν₁(a₁g) | rsc.orgresearchgate.net |

| 438 | Raman (depolarized) | Al-O stretch | ν₂(e₉) | rsc.org |

| 332 | Raman (depolarized) | O-Al-O bend | ν₅(f₂g) | rsc.org |

| 598 | IR | Asymmetric Al-O stretch | ν₃(f₁ᵤ) | rsc.org |

Studies have shown that the position of the main symmetric stretching mode (ν₁) is only slightly affected by temperature, shifting to a lower frequency by about 3 cm⁻¹ with a 100°C increase, which suggests the [Al(H₂O)₆]³⁺ ion is thermodynamically stable over a wide temperature range in non-complexing media like perchlorate (B79767) and nitrate (B79036) solutions. rsc.org

Potentiometric Titrations for Hydrolysis Constant Determination

Potentiometric titration is a fundamental technique for quantifying the hydrolysis of Al³⁺. By carefully measuring the pH of an aluminum salt solution as a base is added, the equilibrium constants for the formation of various hydrolyzed species can be determined. mdpi.comresearchgate.netcdnsciencepub.com

These titrations reveal that the hydrolysis of Al³⁺ is a complex process involving the formation of several monomeric and polynuclear species. The data from these experiments are fitted to chemical models to calculate the stability constants (βpq) for each species of the general formula [Alₚ(OH)q]⁽³ᵖ⁻q⁾⁺.

An automated potentiometric titration technique used on dilute aluminum(III) solutions in sodium nitrate has identified the presence of [Al(OH)]²⁺, [Al(OH)₂]⁺, [Al₃(OH)₄]⁵⁺, and larger polymeric species. researchgate.net More recent studies have confirmed the formation of species such as Al₃(OH)₄⁵⁺ and the large Al₁₃(OH)₃₂⁷⁺ polymer in various ionic media. mdpi.com The following table presents a compilation of hydrolysis constants for key aluminum species determined by potentiometric titration.

| Equilibrium Reaction | -log βpq | Ionic Medium | Reference |

|---|---|---|---|

| Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | 5.33 | 0.10 mol dm⁻³ NaNO₃ | researchgate.net |

| Al³⁺ + 2H₂O ⇌ [Al(OH)₂]⁺ + 2H⁺ | 10.91 | 0.10 mol dm⁻³ NaNO₃ | researchgate.net |

| 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | 13.13 | 0.10 mol dm⁻³ NaNO₃ | researchgate.net |

| 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | 13.272 | 0.167 mol L⁻¹ NaNO₃ | mdpi.com |

| 13Al³⁺ + 32H₂O ⇌ [Al₁₃(OH)₃₂]⁷⁺ + 32H⁺ | 108.38 | 0.167 mol L⁻¹ NaNO₃ | mdpi.com |

Chromatographic Techniques Coupled with ICP-MS for Speciation Analysis (e.g., LC-ICP-MS)

The coupling of liquid chromatography (LC) with inductively coupled plasma-mass spectrometry (ICP-MS) provides a powerful method for the separation and quantification of different aluminum species in complex mixtures. mdpi.comspeciation.netresearchgate.net This technique combines the separation capabilities of LC with the high sensitivity and element-specific detection of ICP-MS. analytik-jena.kr

Cation exchange chromatography is often employed to separate the various charged aluminum species. For instance, a method using a cation exchange column has been developed for the speciation analysis of aluminum in wine. mdpi.comspeciation.net This approach can separate free Al³⁺ from its inorganic complexes, such as aluminum fluorides (e.g., [AlF]²⁺, [AlF₂]⁺), and organic complexes. mdpi.comresearchgate.net The separated species are then introduced into the ICP-MS for sensitive and specific detection of aluminum, allowing for the quantification of each form. This is particularly important for assessing toxicity, as the different species of aluminum exhibit varying levels of bioavailability and toxicity. speciation.net

Dynamic Light Scattering (DLS) for Polymer Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and polymers in suspension or solution. ossila.comssau.ru For aluminum hydrolysis studies, DLS is particularly useful for determining the size of the larger polymeric and colloidal species that form as hydrolysis proceeds towards precipitation.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. ossila.com From these fluctuations, the hydrodynamic radius of the particles can be calculated. The technique has been applied to characterize the size of aluminum hydroxide (B78521) particles precipitated from solution. For example, DLS has been used to determine the size of nanoscale alumina (B75360) particles, with diameters reported in the range of 80 to 300 nm depending on the preparation conditions. researchgate.net It is also used to monitor the particle size distribution of aluminum adjuvants used in vaccines, where particle size is a critical quality attribute. nih.govfrontiersin.org These studies demonstrate the utility of DLS in tracking the growth and aggregation of aluminum-containing polymers and nanoparticles.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of the [Al(H₂O)₆]³⁺ complex. These methods model the behavior of electrons and nuclei to predict molecular geometries, vibrational frequencies, and reaction energetics.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of hydrated aluminum ions due to its balance of computational cost and accuracy. DFT calculations have been extensively used to interpret experimental data, such as X-ray absorption near-edge structure (XANES) spectroscopy, for the aqueous [Al(H₂O)₆]³⁺ complex. nih.govacs.org

Studies using DFT have determined that the [Al(H₂O)₆]³⁺ complex possesses a highly symmetric octahedral geometry (Oₕ) with respect to the Al-O₆ core. nih.govresearchgate.net The average Al-O equilibrium bond length has been calculated to be approximately 1.90 to 1.913 Å. researchgate.netacs.org DFT calculations indicate that the electronic transitions observed in XANES spectra correspond to promotions of electrons into Al 3p-O 2s and Al 3p-O 2p antibonding orbitals. nih.govacs.org The splitting of the O 2p contribution is attributed to a weak π-interaction between the aluminum 3p orbitals and the water ligands. nih.govacs.org

DFT has also been employed to explore the kinetic mechanisms of Al³⁺ hydrolysis. acs.org By modeling reaction pathways, researchers have investigated processes like spontaneous proton dissociation from the inner-shell coordinated waters and the role of second-shell water molecules in assisting proton transfer. acs.org Furthermore, DFT combined with quantum chemical cluster models has been used to systematically investigate the relative stabilities and NMR chemical shifts of various monomeric Al³⁺ hydrolytic species. researchgate.net

The table below summarizes key structural parameters of the [Al(H₂O)₆]³⁺ complex as determined by DFT calculations.

| Parameter | Calculated Value | Method/Basis Set | Source(s) |

| Geometry | Octahedral (Oₕ) | DFT | nih.gov |

| Al-O Bond Length | 1.913 Å | DFT-CM / B3LYP/6-311+G(d,p) | acs.org |

| Al-O Bond Length | 1.90 Å | DFT | researchgate.net |

This table is interactive. Click on headers to sort.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-level characterization of aluminum aqua ions. These computationally intensive methods are crucial for benchmarking and obtaining highly accurate energetic and structural data.

Ab initio geometry optimizations and frequency calculations, particularly at the second-order Møller-Plesset (MP2) level of theory, have been performed on [Al(H₂O)₆]³⁺. mdpi.comresearchgate.net These calculations confirm that the global minimum structure corresponds to a highly symmetric Tₕ point group. researchgate.net The theoretical binding enthalpy for [Al(OH₂)₁₈³⁺], which includes a second hydration shell, has been calculated, showing that water molecules in the first sphere form strong hydrogen bonds with those in the second shell due to the strong polarizing effect of the Al(III) ion. researchgate.net

Ab initio molecular dynamics (AIMD) simulations, which combine ab initio calculations with molecular dynamics, have been executed to study the hydrolysis of Al³⁺ in aqueous solutions with explicit solvation. researchgate.netmdpi.com These simulations have provided insights into the molecular structure of various aluminum complexes, including mononuclear species like [AlCl]²⁺ and [AlClOH]⁺, and the polynuclear system [Al₃(OH)₄]⁵⁺. researchgate.netmdpi.com Such studies have highlighted the cooperative role of surrounding water molecules in the hydrolysis process. researchgate.netmdpi.com

| Property | Finding | Method | Source(s) |

| Minimum Energy Structure | Corresponds to Tₕ symmetry | Ab initio geometry optimization (HF, MP2) | researchgate.net |

| Hydrolysis Studies | Unveiled molecular structures of hydrolytic complexes ([Al₃(OH)₄]⁵⁺) | Ab initio molecular dynamics (AIMD) | researchgate.netmdpi.com |

| Solvation Shells | Strong H-bonds between first and second hydration shells | Ab initio calculations | researchgate.net |

This table is interactive. Click on headers to sort.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the time evolution of a system of atoms and molecules, providing insights into dynamic processes and mechanisms that are inaccessible to static quantum chemical calculations.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that allows for the simulation of chemical reactions and dynamic processes from first principles. wikipedia.orgmdpi.com It has been effectively used to investigate the hydrolysis reactions of [Al(H₂O)₆]³⁺ in aqueous solutions. aip.org

CPMD simulations have successfully modeled both the deprotonation and dehydration steps of the hydrolysis process by using the proton-aluminum coordination number as a reaction coordinate. aip.org These simulations show that in basic conditions, the ligand exchange reaction to form [Al(D₂O)₅OD]²⁺ occurs spontaneously and rapidly, on a timescale of approximately 100 femtoseconds, via a concerted proton transfer through a hydrogen-bond wire. aip.org The study of AlCl₃ aqueous solutions using CPMD has revealed that polarization effects significantly influence the structures and dynamics of both the cation and anion hydration shells. aip.org

The interaction between the [Al(H₂O)₆]³⁺ ion and the surrounding solvent is critical to its chemistry. Explicit solvation models, where individual solvent molecules are included in the simulation, are essential for accurately capturing these interactions.

Quantum mechanical calculations and ab initio molecular dynamics simulations have been performed with explicit solvation to unveil the molecular structure of formed aluminum complexes. researchgate.netmdpi.com For instance, simulations of the [AlCl]²⁺ species show that the stable complex is surrounded by four additional water molecules, which leads to a weakening and stretching of the Al-Cl bond. mdpi.com Similarly, for [AlClOH]⁺, four additional water molecules complete the solvation process. mdpi.com The inclusion of explicit water molecules is crucial for modeling reaction mechanisms, such as the dehydration and hydration pathways in the water-exchange reactions of Al³⁺. researchgate.net These models often simulate a first and second solvation shell to capture the local environment's effect on the central ion. nih.govacs.org

Thermodynamic Modeling and Speciation Programs

Thermodynamic models are used to predict the chemical speciation of aluminum in aqueous solutions under various conditions of temperature, pressure, and composition. These models rely on thermodynamic data for different aluminum species, including hydrolysis products.

The development of thermodynamic models for the acidic H-Al³⁺-Na-K-Cl-H₂O system allows for the calculation of solute/solvent activities and solid-liquid equilibria up to high concentrations and temperatures (e.g., 0 to 100 °C). researchgate.netcapes.gov.br These models often incorporate Pitzer's specific interaction equations to account for the behavior of concentrated electrolyte solutions. researchgate.net Experimental data from sources like electromotive force (EMF) measurements and solubility studies are used to parameterize these models. researchgate.net

Speciation programs utilize thermodynamic databases to calculate the distribution of different aluminum species as a function of pH. researchgate.net In acidic solutions, [Al(H₂O)₆]³⁺ is the dominant form. aip.org As pH increases, hydrolysis leads to the formation of various mono- and polynuclear hydroxo complexes, such as [Al(OH)]²⁺, [Al₃(OH)₄]⁵⁺, and [Al₁₃(OH)₃₂]⁷⁺, before the eventual precipitation of Al(OH)₃ in neutral solutions. researchgate.netmdpi.comaip.org Equilibrium models have also been developed to determine the speciation of Al³⁺ in complex biological fluids like serum, accounting for competition with other ions for ligands. nih.gov

The following table lists some of the key aluminum species involved in hydrolysis and their formation constants, which are essential inputs for speciation programs.

| Species | Reaction | log K (Ionic Strength) | Source(s) |

| [Al(OH)]²⁺ | Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | -5.0 (approx.) | ciac.jl.cn |

| [Al₃(OH)₄]⁵⁺ | 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | Determined by potentiometry | researchgate.netmdpi.com |

| [Al₁₃(OH)₃₂]⁷⁺ | 13Al³⁺ + 32H₂O ⇌ [Al₁₃(OH)₃₂]⁷⁺ + 32H⁺ | Determined by potentiometry | researchgate.netmdpi.com |

| [AlCl]²⁺ | Al³⁺ + Cl⁻ ⇌ [AlCl]²⁺ | Quantified from potentiometric data | mdpi.com |

| [AlClOH]⁺ | Al³⁺ + Cl⁻ + H₂O ⇌ [AlClOH]⁺ + H⁺ | Quantified from potentiometric data | mdpi.com |

This table is interactive. Click on headers to sort.

Development and Validation of Chemical Equilibrium Models (e.g., MINEQL+, WHAM, ALCHEM)

Computational modeling has become an indispensable tool for understanding the complex chemistry of aluminum in aqueous environments. Chemical equilibrium models, such as MINEQL+, the Windermere Humic Aqueous Model (WHAM), and other geochemical codes, are designed to calculate the speciation of dissolved elements by assuming equilibrium conditions. wikipedia.org The development of these models is rooted in fundamental thermodynamic principles, utilizing extensive databases of equilibrium constants for various reactions, including hydrolysis, complexation, and precipitation/dissolution. arxiv.org

MINEQL+ is a chemical equilibrium modeling system widely used for aqueous systems at low temperatures (0-50°C) and moderate ionic strengths. researchgate.net It operates by taking a user-defined list of chemical components and their total concentrations, then solving a series of mass-action and mass-balance equations to determine the equilibrium distribution of all possible species. arxiv.org The model's thermodynamic database contains the necessary constants for a vast number of reactions involving aluminum, such as the formation of various hydroxide (B78521) complexes (e.g., Al(OH)²⁺, Al(OH)₂⁺, Al(OH)₃⁰, and Al(OH)₄⁻). wikipedia.org Validation of MINEQL+ simulations is typically achieved by comparing model outputs with analytical measurements from laboratory experiments or field data. For instance, simulated speciation diagrams showing the relative abundance of aluminum species as a function of pH can be corroborated with experimental measurements under controlled conditions. wikipedia.orgmdpi.com

WHAM is another sophisticated model, specifically developed to handle the interactions between ions and natural organic matter, such as humic and fulvic acids. researchgate.net This is particularly important for aluminum, as it readily complexes with dissolved organic carbon (DOC) in natural waters. WHAM was validated by applying it to a large dataset from the UK Acid Waters Monitoring Network. researchgate.net The model's calculated speciation of monomeric aluminum into inorganic (labile) and organically-complexed (non-labile) forms was compared with analytical measurements, showing a reasonably good explanation of the differences in aluminum speciation between various streams and lakes. researchgate.net Model calibration often involves adjusting parameters, such as the active fraction of DOC, to achieve a better fit between calculated results and measured data. researchgate.net

General geochemical models (sometimes referred to by acronyms like ALCHEM, representing "aluminum chemistry" or broader geochemical codes like PHREEQC) follow similar principles. researchgate.netwikipedia.org Their development involves compiling reliable thermodynamic data for all relevant aqueous species and solid phases. youtube.com The validation process is crucial and involves testing the model against a wide range of experimental data, such as solubility studies, potentiometric titrations, and spectroscopic measurements, across different ionic strengths and temperatures. wikipedia.orgyoutube.com A key challenge in the development of these models is the uncertainty in the thermodynamic database, which requires continuous refinement as new experimental data becomes available. youtube.com The successful application of these models to field conditions, such as predicting the precipitation of aluminum phases in acid mine drainage, serves as a powerful validation of their utility. researchgate.netwikipedia.org

Prediction of Aqueous Species Distribution under Varying Conditions

A primary application of chemical equilibrium models is the prediction of aluminum species distribution under a range of environmental conditions. The speciation of aluminum in water is highly dependent on factors such as pH, total aluminum concentration, temperature, ionic strength, and the presence of complexing ligands like fluoride (B91410), sulfate (B86663), and dissolved organic matter. wikipedia.orgwikipedia.org